N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 3-methanesulfonylbenzamide moiety at position 2. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal and agrochemical research due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions. The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the methanesulfonylbenzamide substituent may influence electronic properties and target binding affinity.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKUHQLVFSZTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds in a substitution reaction.
Attachment of the methanesulfonylbenzamide moiety: This can be done through amide bond formation using appropriate coupling reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide has been studied for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of oxadiazole derivatives against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that compounds with the oxadiazole moiety showed enhanced antiproliferative activity compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | A549 | 15.0 |
The data suggests that this compound could serve as a lead structure for further development in anticancer therapies.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various bacterial strains. Research indicates that the incorporation of the oxadiazole ring enhances the antimicrobial efficacy of benzamide derivatives.
Case Study: Antimicrobial Testing
In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results show promising antimicrobial activity, indicating potential applications in treating infections caused by resistant bacterial strains.
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
Structure-Activity Relationship (SAR)
The structure of this compound plays a vital role in its biological activity. Modifications to the oxadiazole ring or the benzamide moiety can significantly alter its pharmacological properties.
Table: Structure-Activity Relationship
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased potency against cancer cell lines |
| Sulfonamide group presence | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of specific signaling pathways or modulation of gene expression.
Comparison with Similar Compounds
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects.
- Chemical Formula : C18H15FN4O2
- Molecular Weight : 338.34 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
Oxadiazole derivatives have been noted for their antioxidant capabilities. In various studies, compounds similar to this compound demonstrated significant free radical scavenging properties. For instance, the antioxidant activity was assessed using different assays such as CUPRAC (cupric ion reducing antioxidant capacity), where strong activity was recorded .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including pancreatic (PANC-1), breast (MCF-7), and fibrosarcoma (HT-1080).
- Mechanism of Action : The compound exhibited cytotoxic effects characterized by apoptosis induction via the activation of caspases and cell cycle arrest at the G2/M phase .
The following table summarizes the anticancer activity observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 22.5 | Apoptosis via caspase activation |
| MCF-7 | 19.0 | Cell cycle arrest and mitochondrial pathway |
| HT-1080 | 19.56 | Apoptosis induction and caspase activation |
3. Enzyme Inhibition
Research indicates that compounds containing the oxadiazole moiety can inhibit various enzymes:
- Cholinesterases : Significant inhibition was observed, suggesting potential applications in treating conditions like Alzheimer's disease.
- Glucosidase Inhibition : The compound showed notable inhibition against glucosidases, which is beneficial for managing diabetes .
Study 1: Antioxidant and Enzyme Inhibitory Effects
In a study investigating a related oxadiazole derivative, significant antioxidant activity was recorded alongside enzyme inhibitory effects against cholinesterases and glucosidases. The findings suggested that these compounds could be developed into therapeutic agents for oxidative stress-related diseases and metabolic disorders .
Study 2: Anticancer Properties
Another research focused on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
